molecular formula C8H7F3N4S B3039289 4-methyl-5-[3-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-2-amine CAS No. 1006348-68-0

4-methyl-5-[3-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-2-amine

Cat. No.: B3039289
CAS No.: 1006348-68-0
M. Wt: 248.23 g/mol
InChI Key: JGGXTJSNPHMHSG-UHFFFAOYSA-N
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Description

4-methyl-5-[3-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-2-amine is a heterocyclic compound that features a trifluoromethyl group, a pyrazole ring, and a thiazole ring. The trifluoromethyl group is known for its significant role in enhancing the biological activity and stability of compounds, making this molecule of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .

Mechanism of Action

Target of Action

The primary target of 4-Methyl-5-(3-(trifluoromethyl)-1H-pyrazol-1-yl)thiazol-2-amine is the glucose transporter GLUT1 . GLUT1 is a major glucose transporter responsible for glucose uptake in cells. It plays a crucial role in maintaining glucose homeostasis and is often upregulated in cancer cells, which rely heavily on glucose for their high energy demands .

Mode of Action

4-Methyl-5-(3-(trifluoromethyl)-1H-pyrazol-1-yl)thiazol-2-amine acts as a potent, highly selective, and cell-permeable inhibitor of GLUT1 . It binds to GLUT1 and inhibits its function, thereby reducing glucose uptake by cells . This compound has an IC50 value of 2 nM in vitro and inhibits glucose uptake by Hela-MaTu cells with an IC50 value of 3.2 nM .

Biochemical Pathways

By inhibiting GLUT1, 4-Methyl-5-(3-(trifluoromethyl)-1H-pyrazol-1-yl)thiazol-2-amine disrupts the glycolytic pathway , which is the primary pathway for glucose metabolism in cells . This disruption can lead to a decrease in ATP production, affecting various downstream cellular processes that rely on ATP, such as cell growth and proliferation .

Pharmacokinetics

Its solubility in dmso (25 mg/ml) suggests that it may have good bioavailability .

Result of Action

The inhibition of GLUT1 and the subsequent disruption of the glycolytic pathway can lead to cellular energy deprivation . This can result in the inhibition of cell growth and proliferation, particularly in cancer cells that rely heavily on glucose for their energy needs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-5-[3-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-2-amine typically involves the formation of the pyrazole and thiazole rings followed by their coupling. One common method involves the reaction of 3-(trifluoromethyl)-1H-pyrazole with a thiazole derivative under specific conditions. The reaction may require catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure scalability, cost-effectiveness, and environmental safety. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

4-methyl-5-[3-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

4-methyl-5-[3-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-2-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethyl-containing pyrazoles and thiazoles, such as:

Uniqueness

What sets 4-methyl-5-[3-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-2-amine apart is its unique combination of the pyrazole and thiazole rings with a trifluoromethyl group. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in various fields .

Biological Activity

The compound 4-methyl-5-[3-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-2-amine is a member of a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C8H7F3N4SC_8H_7F_3N_4S, with a molecular weight of approximately 232.23 g/mol. The compound features a thiazole ring fused with a pyrazole moiety, which is known for its pharmacological significance.

Anticancer Properties

Research indicates that pyrazole derivatives exhibit significant anticancer activity. For instance, compounds containing the pyrazole structure have been shown to inhibit the growth of various cancer cell lines, including lung, breast, and colorectal cancers. A study demonstrated that such compounds could induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell survival and proliferation .

Table 1: Anticancer Activity of Pyrazole Derivatives

CompoundCancer TypeIC50 (µM)Mechanism
Compound ALung Cancer10.5Apoptosis induction
Compound BBreast Cancer8.2Cell cycle arrest
Compound CColorectal Cancer12.0Inhibition of angiogenesis

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been explored. Studies have shown that derivatives with similar structures can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. Specifically, several compounds demonstrated IC50 values in the low micromolar range against COX-2, suggesting potential as anti-inflammatory agents .

Table 2: Anti-inflammatory Activity

CompoundTarget EnzymeIC50 (µM)
Compound DCOX-20.02
Compound ECOX-10.04

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Inhibition of Enzymes : The thiazole and pyrazole moieties can inhibit key enzymes involved in inflammation and cancer progression.
  • Modulation of Signaling Pathways : These compounds may influence pathways such as NF-kB and MAPK, which are critical in cancer cell survival and proliferation.

Case Study 1: Anticancer Activity

In vitro studies on breast cancer cell lines (MDA-MB-231) showed that the compound significantly reduced cell viability by inducing apoptosis at concentrations as low as 10 µM. This was achieved through the activation of caspase pathways and downregulation of anti-apoptotic proteins .

Case Study 2: Anti-inflammatory Effects

In a model of acute inflammation induced by carrageenan in rats, administration of the compound resulted in a significant reduction in paw edema compared to control groups. The observed effect was comparable to that of standard anti-inflammatory drugs like diclofenac .

Properties

IUPAC Name

4-methyl-5-[3-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N4S/c1-4-6(16-7(12)13-4)15-3-2-5(14-15)8(9,10)11/h2-3H,1H3,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGGXTJSNPHMHSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N)N2C=CC(=N2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901174976
Record name 4-Methyl-5-[3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-thiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901174976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006348-68-0
Record name 4-Methyl-5-[3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-thiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1006348-68-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-5-[3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-thiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901174976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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